molecular formula C16H18O3 B12588947 Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate CAS No. 648433-41-4

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate

Cat. No.: B12588947
CAS No.: 648433-41-4
M. Wt: 258.31 g/mol
InChI Key: ALVAHLKMLHHTPW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate is an organic compound with a complex structure that includes an ethyl ester group, a methoxyphenyl group, and a hept-6-en-2-ynoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate typically involves the reaction of 4-methoxyphenylacetylene with ethyl 6-bromohexanoate under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated under reflux conditions to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOMe), ethyl iodide (EtI)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Various ester derivatives

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxyphenyl)hept-6-en-2-ynoate
  • Ethyl 4-(4-bromophenyl)hept-6-en-2-ynoate
  • Ethyl 4-(4-chlorophenyl)hept-6-en-2-ynoate

Uniqueness

Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

CAS No.

648433-41-4

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate

InChI

InChI=1S/C16H18O3/c1-4-6-13(9-12-16(17)19-5-2)14-7-10-15(18-3)11-8-14/h4,7-8,10-11,13H,1,5-6H2,2-3H3

InChI Key

ALVAHLKMLHHTPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(CC=C)C1=CC=C(C=C1)OC

Origin of Product

United States

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